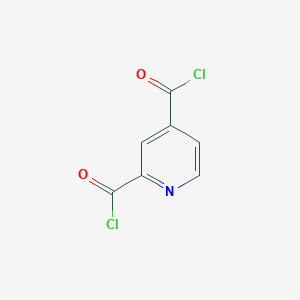
2,4-Pyridinedicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyridinedicarbonyl dichloride is a useful research compound. Its molecular formula is C7H3Cl2NO2 and its molecular weight is 204.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of 2,4-pyridinedicarbonyl dichloride exhibit significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate their effectiveness in inhibiting bacterial growth.
Data Table: Antimicrobial Activity of 2,4-Pyridinedicarbonyl Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 2,4-Pyridinecarboxylic acid | E. coli | 0.075 | 0.150 |
| N-(2-Pyridinecarbonyl)glycine | S. aureus | 0.050 | 0.100 |
| 2,4-Dichloropyridine-3-carboxamide | P. aeruginosa | 0.100 | 0.200 |
The mechanism of action for these compounds involves interaction with bacterial enzymes and disruption of metabolic pathways, leading to cell lysis at higher concentrations.
Agrochemicals
This compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biomolecules allows for the development of compounds that can selectively target pests or diseases affecting crops.
Materials Science
The compound is also employed in the production of specialty chemicals and materials such as:
- Polyamido-polyester Macrocycles : It serves as a reagent in the synthesis of optically active macrocycles that exhibit unique properties useful in various applications.
- Dyes and Polymers : The reactivity of its carbonyl groups facilitates the creation of complex dye structures and polymeric materials with tailored functionalities.
Case Study 1: Antimicrobial Derivatives Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound to evaluate their antimicrobial properties against resistant bacterial strains. The study revealed that modifications at the carbonyl positions significantly enhanced antibacterial activity compared to unmodified compounds .
Case Study 2: Agrochemical Applications
A research article highlighted the use of this compound in developing a new class of herbicides that demonstrated effective weed control with minimal environmental impact. The study emphasized the compound's role in enhancing selectivity towards target plants while reducing phytotoxicity .
Propiedades
IUPAC Name |
pyridine-2,4-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-5(3-4)7(9)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLFXJMODAWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575706 |
Source


|
| Record name | Pyridine-2,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57062-14-3 |
Source


|
| Record name | Pyridine-2,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













